1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea

Description

Properties

IUPAC Name |

1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-13-3-5-14(6-4-13)18-17(21)19-15-7-9-16(10-8-15)20-11-2-12-24(20,22)23/h3-10H,2,11-12H2,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQYPBFFXWMBQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

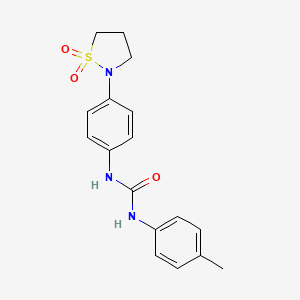

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 302.34 g/mol

- SMILES Notation : CC(C(=O)N(C1=CC=C(C=C1)S(=O)(=O)N2C=NC(=N2)C)C)C

This compound features a urea moiety linked to a phenyl group containing a dioxidoisothiazolidinyl substituent, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of urea have been shown to possess antibacterial and antifungal activities. The presence of the dioxidoisothiazolidinyl group may enhance these effects by increasing the compound's ability to penetrate microbial cell membranes.

Antiparasitic Activity

Recent studies have highlighted the potential of similar compounds as antiparasitic agents. For example, compounds targeting the Plasmodium proteasome have shown promising results in inhibiting malaria parasites. The selectivity and potency of such compounds suggest that our compound may similarly inhibit parasitic growth through proteasome inhibition.

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR study on related compounds demonstrated that modifications in the phenyl and urea moieties significantly influenced biological activity. For example, replacing certain substituents on the phenyl ring improved antiparasitic efficacy while maintaining low toxicity to human cells .

| Compound | Modification | Antiparasitic Activity | Toxicity (HepG2 Cells) |

|---|---|---|---|

| TDI-8414 | Original | High (nanomolar range) | Low |

| TDI-8304 | Phenyl to Methoxy | Moderate | Moderate |

| TDI-8415 | Increased Lipophilicity | High | Low |

Anti-Cancer Potential

The compound's structural features suggest potential anti-cancer activity. Urea derivatives have been investigated for their ability to inhibit various kinases involved in cancer progression. The dioxidoisothiazolidinyl moiety may contribute to this activity by modulating enzyme interactions or enhancing cellular uptake.

The proposed mechanism of action for this compound involves:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit proteases and kinases, leading to disrupted cellular processes in pathogens and cancer cells.

- Cellular Uptake : The lipophilic nature of the compound may facilitate its entry into cells, enhancing its efficacy against intracellular pathogens.

Comparison with Similar Compounds

Table 1: Comparative Structural and Physical Properties

Electronic and Reactivity Profiles

- The target compound’s sulfone group may further enhance electrophilicity at the isothiazolidine ring .

- Reactivity Descriptors : The global electrophilicity index (ω) for compound 1 is calculated at 3.72 eV, suggesting moderate reactivity. The target compound’s sulfone group could increase ω, favoring interactions with electron-rich biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.